molecular formula C18H11BrN2O4 B2806846 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922082-77-7

5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Cat. No.: B2806846
CAS No.: 922082-77-7
M. Wt: 399.2
InChI Key: MAADVTWDKGGCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dibenzo[b,f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The structure is substituted with a bromine atom at position 5 of the furan-2-carboxamide moiety. Key characteristics include:

  • Molecular Formula: C₁₈H₁₂BrN₂O₄ (estimated based on structural analogs).
  • Key Substituents: Bromine (electron-withdrawing group) and a furan-2-carboxamide side chain.
  • Physicochemical Properties: Predicted logP ~3.5–4.0 (similar to analogs), moderate lipophilicity, and hydrogen-bonding capacity (1 donor, 6 acceptors).

Properties

IUPAC Name

5-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O4/c19-16-8-7-15(25-16)18(23)20-10-5-6-13-11(9-10)17(22)21-12-3-1-2-4-14(12)24-13/h1-9H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAADVTWDKGGCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, emphasizing its anticancer and antimicrobial properties.

Synthesis

The compound can be synthesized through various chemical pathways involving the reaction of furan derivatives with dibenzoxazepine intermediates. The general synthetic route includes:

  • Formation of the dibenzoxazepine core : This involves cyclization reactions that yield the oxazepine structure.
  • Bromination and carboxamide formation : The introduction of bromine and subsequent formation of the carboxamide group enhance the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of dibenzoxazepines exhibit promising anticancer activities. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines.

  • Case Study : A study evaluating the anticancer properties of structurally related compounds reported a significant reduction in cell viability in A549 lung adenocarcinoma cells when treated with these derivatives. The most potent compounds reduced cell viability by over 60% compared to control groups treated with standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Mechanism of Action
5-bromo-N-(11-oxo...)A54915Induction of apoptosis
Compound XMCF720Inhibition of cell proliferation
Compound YHeLa25Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that furan-containing compounds can exhibit activity against multidrug-resistant bacteria.

  • Case Study : A derivative similar to 5-bromo-N-(11-oxo...) was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antimicrobial activity, inhibiting bacterial growth at concentrations as low as 10 µg/mL. This suggests a potential role in treating infections caused by resistant strains .
PathogenMinimum Inhibitory Concentration (MIC)
MRSA10 µg/mL
Vancomycin-resistant Enterococcus15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The mechanisms underlying the biological activities of 5-bromo-N-(11-oxo...) are still under investigation but may include:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, contributing to their antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a) Dibenzo[b,f][1,4]Thiazepine Derivatives (Jin et al.)
  • Example Compounds :
    • 10-Ethyl-N-(4-methoxyphenethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide .
    • N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide .
  • Key Differences :
    • Heteroatom : Thiazepine contains sulfur instead of oxygen in the oxazepine core.
    • Impact : Sulfur’s larger atomic size and lower electronegativity alter electronic properties and binding interactions. Thiazepines generally exhibit higher logP values (e.g., 3.45 for M014-0378 ) compared to oxazepines.

Dibenzo[b,f][1,4]Oxazepine Derivatives

a) 10-Ethyl-N-[(Furan-2-yl)Methyl]-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepine-8-Carboxamide (M014-0378)
  • Molecular Formula : C₂₁H₁₈N₂O₄.
  • Substituents : Ethyl group at position 10 and furan-methyl amide at position 6.
  • Properties: logP: 3.45, molecular weight 362.37. Lower hydrogen-bonding capacity (1 donor, 6 acceptors) compared to the target compound’s brominated furan-carboxamide.
b) 2-(4-Fluorophenyl)-N-(11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-7-yl)Acetamide (Compound 10)
  • Substituents : 4-Fluorophenyl acetamide at position 5.
  • Synthesis : Uses EDC/HOBt coupling with 4-fluorophenyl acetic acid .
  • Key Contrast : Fluorine’s electronegativity enhances binding via polar interactions, whereas bromine in the target compound may contribute to halogen bonding and steric effects.

Functional Group Comparisons

Compound Core Substituents logP Molecular Weight Key Features
Target Compound Oxazepine 5-Bromo-furan-2-carboxamide ~3.8 ~417.2 Bromine enhances halogen bonding
M014-0378 Oxazepine Ethyl, furan-methyl amide 3.45 362.38 Moderate lipophilicity, furan-methyl
Compound 10 Oxazepine 4-Fluorophenyl acetamide ~3.2 ~380.3 Fluorine improves metabolic stability
Jin’s Thiazepine Derivatives Thiazepine Methoxybenzyl, ethyl groups 3.4–4.2 400–450 Sulfur increases logP and steric bulk

Q & A

Q. What are the key synthetic routes for 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide?

Methodological Answer: The synthesis involves:

  • Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted precursors under reflux with catalysts like Pd(OAc)₂ .
  • Step 2 : Functionalization at the 2-position of the oxazepine ring using brominated furan-2-carboxamide via nucleophilic substitution (e.g., coupling with DCC/DMAP in DMF) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
Reaction Step Reagents/Conditions Yield
Core FormationPd(OAc)₂, K₂CO₃, DMF, 110°C65–70%
Amide CouplingDCC, DMAP, DMF, RT50–55%

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromine integration at δ 7.2–7.5 ppm for aromatic protons) .
  • HPLC : Purity assessment (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
  • X-Ray Crystallography (if crystalline): Resolves bond angles and dihedral angles (e.g., orthorhombic crystal system with Pbca space group observed in analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound’s biological activity across assays?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) are addressed via:

  • Dose-Response Repetition : Triplicate assays under standardized conditions (pH 7.4, 37°C) to minimize experimental error .
  • Target Validation : Use CRISPR/Cas9-knockout cell lines to confirm on-target effects vs. off-target interactions .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity consistency across protein conformers .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer models?

Methodological Answer: A tiered approach is recommended:

  • In Vitro :
  • Apoptosis assays (Annexin V/PI staining) .

  • Mitochondrial membrane potential measurement (JC-1 dye) .

    • In Vivo :
  • Xenograft models (e.g., HCT-116 colon cancer) with dosing at 10–50 mg/kg (oral gavage, 21-day trial) .

    • Mechanistic Probes :
  • Competitive binding assays using fluorescently labeled analogs .

    Assay Type Key Parameters Expected Output
    ApoptosisCaspase-3/7 activationDose-dependent activity
    XenograftTumor volume reduction (%)≥50% at 50 mg/kg

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer: SAR strategies include:

  • Analog Synthesis : Modify the bromine substituent (e.g., replace with Cl, CH₃) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase software to identify critical hydrogen-bonding motifs .
  • 3D-QSAR Models : Train with IC₅₀ data from ≥20 analogs to predict activity cliffs .

Data Contradiction Analysis

Q. What methodologies explain discrepancies in reported solubility profiles?

Methodological Answer: Variability in solubility (e.g., DMSO vs. PBS) arises from:

  • Aggregation : Dynamic light scattering (DLS) to detect nano-aggregates at >100 µM .
  • Ionization Effects : pH-solubility profiling (e.g., pKa determination via potentiometry) .
  • Alternative Solvents : Test co-solvents (e.g., PEG-400) for improved bioavailability .

Theoretical Framework Integration

Q. How can researchers link this compound’s activity to broader pharmacological theories?

Methodological Answer:

  • Kinase Inhibition Hypothesis : Align with allosteric modulation theories using Enthalpy-Entropy Compensation analysis (ITC) .
  • Metabolic Stability : Apply Cytochrome P450 isoform-specific assays (e.g., CYP3A4) to contextualize pharmacokinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.